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Abstract
L-Fucitol, a naturally occurring sugar alcohol, holds significance in various biochemical studies

and serves as a crucial reference compound in carbohydrate research. Understanding its

precise stereochemical configuration is paramount for its application in areas such as enzyme

mechanism elucidation and as a building block in synthetic chemistry. This technical guide

provides a comprehensive overview of the stereochemistry of L-Fucitol, including its structural

relationship to L-fucose, its synthesis, and its key physicochemical properties. Detailed

experimental protocols and data are presented to aid researchers in their scientific endeavors.

Introduction
L-Fucitol, also known by its systematic IUPAC name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol,

is a C-6 deoxy sugar alcohol.[1][2] It is structurally derived from the reduction of the aldehyde

group of L-fucose, a monosaccharide found in a variety of natural sources, including marine

algae and mammalian glycoproteins.[2] The stereospecificity of L-Fucitol is critical to its

biological function and its interactions with enzymes. This guide will delve into the core aspects

of its stereochemistry, providing a foundational understanding for professionals in the fields of

chemistry and biology.

Stereochemical Configuration
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The stereochemistry of L-Fucitol is defined by the spatial arrangement of its five hydroxyl

groups along the hexane backbone. The designation (2R,3S,4R,5S) precisely describes the

configuration at each chiral center. It is also commonly referred to as 1-deoxy-D-galactitol,

highlighting its relationship to the alditol of D-galactose.[1][3]

The relationship between L-Fucose and L-Fucitol is a straightforward reduction of the C1

aldehyde to a primary alcohol, without altering the stereochemistry at the other chiral centers

(C2, C3, C4, and C5).

Caption: Conversion of L-Fucose to L-Fucitol via reduction.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of L-Fucitol is provided

below. This data is essential for its identification and characterization.

Property Value Reference

Systematic Name
(2R,3S,4R,5S)-hexane-

1,2,3,4,5-pentol
[1]

Common Synonyms
1-Deoxy-D-galactitol, 6-Deoxy-

L-galactitol
[1][3][4]

CAS Number 13074-06-1 [1][3][4]

Molecular Formula C₆H₁₄O₅ [1][3][4]

Molecular Weight 166.17 g/mol [1][3][4]

Melting Point 153-154 °C [2]

Optical Rotation [α]D +1.9° (c=1, H₂O)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed high-resolution ¹H and ¹³C NMR spectral data for L-Fucitol are not readily available in

public spectral databases. However, commercial suppliers confirm the identity of their L-Fucitol
products using NMR spectroscopy. Based on its known structure, the following table presents
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the predicted chemical shifts for L-Fucitol. These predictions are based on the analysis of

structurally similar compounds such as galactitol and other deoxy-sugars.

Predicted ¹H and ¹³C NMR Chemical Shifts for L-Fucitol (in D₂O)

Carbon No.
Predicted ¹³C Shift
(ppm)

Attached Proton
Predicted ¹H Shift
(ppm)

C1 ~64 H1a, H1b ~3.6-3.8

C2 ~72 H2 ~3.8-4.0

C3 ~70 H3 ~3.7-3.9

C4 ~71 H4 ~3.9-4.1

C5 ~73 H5 ~3.5-3.7

C6 ~18 H6a, H6b, H6c ~1.2-1.4

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Experimental Protocols
Synthesis of L-Fucitol by Reduction of L-Fucose
The most common and straightforward method for preparing L-Fucitol is the reduction of L-

Fucose using a mild reducing agent such as sodium borohydride (NaBH₄). This method is

highly efficient and preserves the stereochemistry of the starting material.

Materials:

L-Fucose

Sodium borohydride (NaBH₄)

Methanol (MeOH) or Ethanol (EtOH)

Deionized water
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Dowex 50W-X8 resin (H⁺ form)

Rotary evaporator

Lyophilizer

Procedure:

Dissolution: Dissolve L-Fucose in deionized water or a mixture of water and

methanol/ethanol in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5

M.

Cooling: Cool the solution to 0 °C in an ice bath.

Reduction: Slowly add sodium borohydride (typically 1.5 to 2.0 molar equivalents) to the

cooled solution with stirring. The addition should be portion-wise to control the evolution of

hydrogen gas.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer

chromatography (TLC).

Quenching: Carefully quench the excess sodium borohydride by the slow addition of a weak

acid (e.g., dilute acetic acid) until the effervescence ceases.

Borate Removal: The borate ions formed during the reaction must be removed. This is

typically achieved by co-evaporation with methanol. Add methanol to the reaction mixture

and evaporate to dryness using a rotary evaporator. Repeat this step 3-5 times.

Cation Removal: To remove sodium ions, dissolve the residue in deionized water and pass it

through a column of Dowex 50W-X8 (H⁺ form) resin.

Final Product: Collect the eluate and remove the solvent under reduced pressure. The

resulting solid can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or lyophilized to obtain pure L-Fucitol as a white crystalline solid.
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Dissolve L-Fucose

Cool to 0 °C

Add NaBH₄

Stir at RT

Quench with acid

Remove Borate (MeOH co-evaporation)

Remove Na⁺ (Ion exchange)

Isolate L-Fucitol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of L-Fucitol.

Conclusion
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This technical guide has provided a detailed overview of the stereochemistry of L-Fucitol. The

precise (2R,3S,4R,5S) configuration, arising from the reduction of L-fucose, is fundamental to

its properties and biological interactions. The provided physicochemical data and the detailed

experimental protocol for its synthesis offer valuable resources for researchers. While high-

resolution NMR data is not widely available, the predicted chemical shifts can serve as a useful

reference for its characterization. This comprehensive guide aims to facilitate further research

and application of L-Fucitol in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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